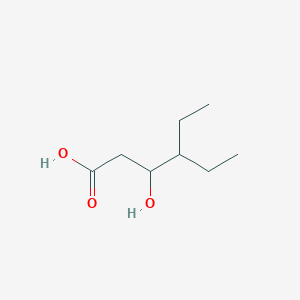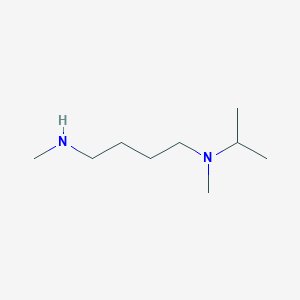
n1-Isopropyl-n1,n4-dimethylbutane-1,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n1-Isopropyl-n1,n4-dimethylbutane-1,4-diamine is an organic compound with the molecular formula C9H22N2 It is a diamine derivative, characterized by the presence of two amino groups attached to a butane backbone, with additional isopropyl and methyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n1-Isopropyl-n1,n4-dimethylbutane-1,4-diamine typically involves the reaction of 1,4-dibromobutane with isopropylamine and dimethylamine. The reaction proceeds through nucleophilic substitution, where the bromine atoms are replaced by the amine groups. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
n1-Isopropyl-n1,n4-dimethylbutane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines.
科学的研究の応用
n1-Isopropyl-n1,n4-dimethylbutane-1,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industry: The compound is used in the production of polymers, surfactants, and other industrial chemicals.
作用機序
The mechanism of action of n1-Isopropyl-n1,n4-dimethylbutane-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can influence various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
N,N-Dimethyl-1,4-butanediamine: A similar diamine with two methyl groups attached to the butane backbone.
N-Isopropyl-1,4-butanediamine: A compound with an isopropyl group and two amino groups on the butane backbone.
Uniqueness
n1-Isopropyl-n1,n4-dimethylbutane-1,4-diamine is unique due to the presence of both isopropyl and dimethyl substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C9H22N2 |
|---|---|
分子量 |
158.28 g/mol |
IUPAC名 |
N,N'-dimethyl-N'-propan-2-ylbutane-1,4-diamine |
InChI |
InChI=1S/C9H22N2/c1-9(2)11(4)8-6-5-7-10-3/h9-10H,5-8H2,1-4H3 |
InChIキー |
YHQFVIBIYUGGDS-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C)CCCCNC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


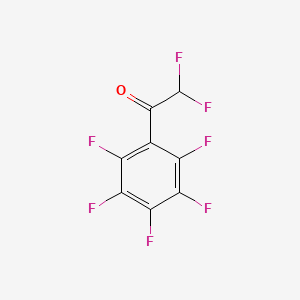

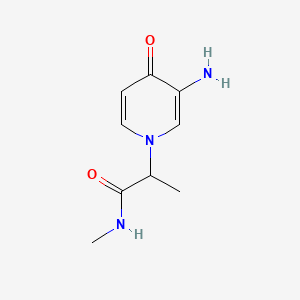
![tert-butylN-[(6-methoxypyridin-3-yl)methyl]carbamate](/img/structure/B15311629.png)
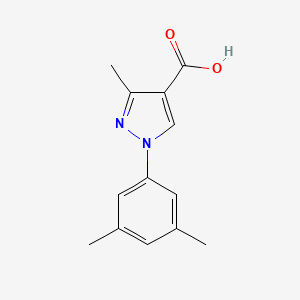

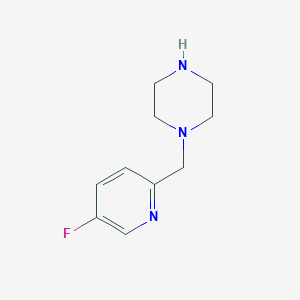


![Sodium5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B15311671.png)


![N-[1-(2-aminoethyl)piperidin-4-yl]butanamide](/img/structure/B15311684.png)
